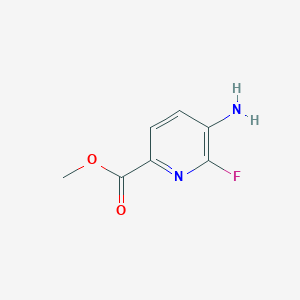
2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with dimethoxy groups and linked to indolium units through iminoethylene bridges. The presence of tetrafluoroborate anions further stabilizes the structure.
Métodos De Preparación
The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) typically involves multiple steps, including the formation of the biphenyl core, the introduction of dimethoxy groups, and the coupling with indolium units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The biphenyl core and indolium units can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The iminoethylene bridges can be reduced to form amine derivatives.
Substitution: The dimethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core and indolium units can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and function. The iminoethylene bridges and tetrafluoroborate anions further enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) stands out due to its unique combination of structural features and reactivity. Similar compounds include:
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) chloride
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bromide
These compounds share the biphenyl core and indolium units but differ in the nature of the anions, which can influence their solubility, stability, and reactivity.
Propiedades
Número CAS |
85391-36-2 |
|---|---|
Fórmula molecular |
C40H48B2F8N4O2 |
Peso molecular |
790.4 g/mol |
Nombre IUPAC |
2-methoxy-4-[3-methoxy-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethylamino]phenyl]-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethyl]aniline;ditetrafluoroborate |
InChI |
InChI=1S/C40H48N4O2.2BF4/c1-39(2)29-13-9-11-15-33(29)43(5)37(39)21-23-41-31-19-17-27(25-35(31)45-7)28-18-20-32(36(26-28)46-8)42-24-22-38-40(3,4)30-14-10-12-16-34(30)44(38)6;2*2-1(3,4)5/h9-20,25-26,41-42H,21-24H2,1-8H3;;/q+2;2*-1 |
Clave InChI |
PGSZJTUZLPAWBG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1CCNC3=C(C=C(C=C3)C4=CC(=C(C=C4)NCCC5=[N+](C6=CC=CC=C6C5(C)C)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



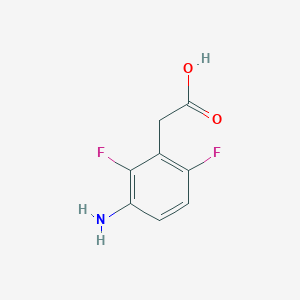
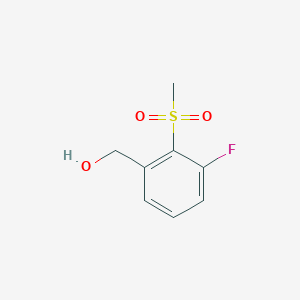
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
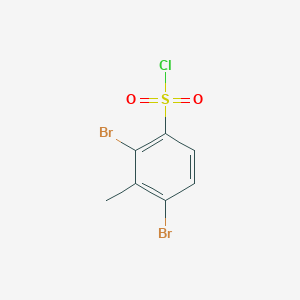
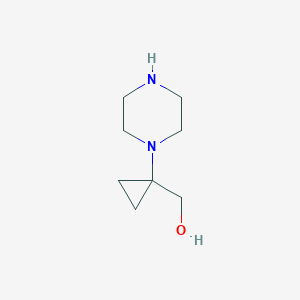
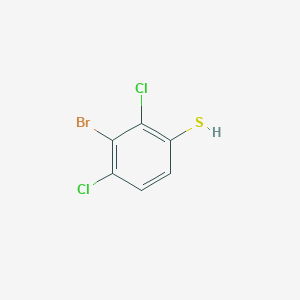
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
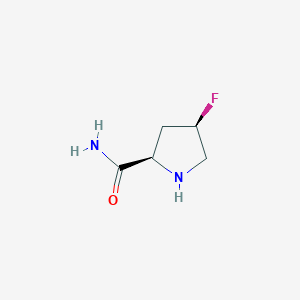
![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
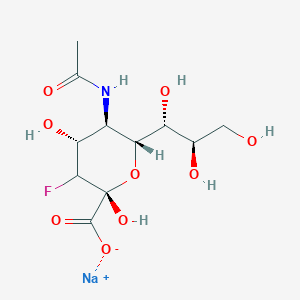
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
